molecular formula C15H16N2O2S B3700892 N-(cyclopentylcarbamothioyl)-1-benzofuran-2-carboxamide

N-(cyclopentylcarbamothioyl)-1-benzofuran-2-carboxamide

Cat. No.: B3700892
M. Wt: 288.4 g/mol
InChI Key: KGCFMUAUWXMMQL-UHFFFAOYSA-N
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Description

N-(cyclopentylcarbamothioyl)-1-benzofuran-2-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzofuran ring, which is known for its biological activity, and a cyclopentylcarbamothioyl group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylcarbamothioyl)-1-benzofuran-2-carboxamide typically involves the reaction of 1-benzofuran-2-carboxylic acid with cyclopentyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylcarbamothioyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated benzofuran derivatives.

Scientific Research Applications

N-(cyclopentylcarbamothioyl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyclopentylcarbamothioyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopentylcarbamothioyl)-2-thiophenecarboxamide
  • N-(cyclopentylcarbamothioyl)-3-pyridinecarboxamide
  • N-(cyclopentylcarbamothioyl)-4-quinolinecarboxamide

Uniqueness

N-(cyclopentylcarbamothioyl)-1-benzofuran-2-carboxamide stands out due to its benzofuran ring, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

N-(cyclopentylcarbamothioyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(17-15(20)16-11-6-2-3-7-11)13-9-10-5-1-4-8-12(10)19-13/h1,4-5,8-9,11H,2-3,6-7H2,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCFMUAUWXMMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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